7-[(3,4,5-trimethoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
7-[(3,4,5-Trimethoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound characterized by a fused cyclopenta[c]chromenone core substituted with a 3,4,5-trimethoxybenzyloxy group at position 7. The 3,4,5-trimethoxybenzyl moiety is a pharmacophoric group known to enhance lipophilicity and receptor-binding affinity in medicinal chemistry .
The trimethoxybenzyloxy substituent likely contributes to these activities by modulating electronic properties and steric interactions.
Properties
IUPAC Name |
7-[(3,4,5-trimethoxyphenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-24-19-9-13(10-20(25-2)21(19)26-3)12-27-14-7-8-16-15-5-4-6-17(15)22(23)28-18(16)11-14/h7-11H,4-6,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGABPSTSRIORO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3,4,5-trimethoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves several key steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-hydroxyacetophenone derivative. This step often requires acidic or basic conditions to facilitate the cyclization process.
Introduction of the 3,4,5-Trimethoxybenzyl Group: The 3,4,5-trimethoxybenzyl group can be introduced via an etherification reaction. This involves reacting the chromenone core with 3,4,5-trimethoxybenzyl alcohol in the presence of a suitable catalyst, such as a strong acid (e.g., sulfuric acid) or a base (e.g., potassium carbonate).
Final Purification: The final product is typically purified using techniques such as recrystallization or column chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups or the chromenone core. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the chromenone core, converting it to a hydroxyl group. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups. This can be achieved using reagents like halides or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides (e.g., HCl, HBr), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Formation of carboxylic acids or quinones
Reduction: Formation of alcohols
Substitution: Formation of substituted ethers or other derivatives
Scientific Research Applications
Chemistry
In chemistry, 7-[(3,4,5-trimethoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for investigating enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antioxidant, or anticancer properties. Research into these potential activities could lead to the development of new therapeutic agents.
Industry
In industrial applications, this compound could be used in the synthesis of specialty chemicals, dyes, or polymers. Its reactivity and functional groups make it a versatile intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 7-[(3,4,5-trimethoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy groups and the chromenone core can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 7-[(3,4,5-trimethoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one with structurally related compounds, focusing on substituents, molecular properties, and biological activities:
Key Observations:
Substituent Effects on Bioactivity: The 3,4,5-trimethoxybenzyloxy group (target compound) is associated with enhanced antitumor and MAO inhibitory activities compared to simpler substituents like allyloxy or 4-methoxybenzyloxy . This is attributed to increased van der Waals interactions and hydrogen-bonding capacity due to methoxy groups.
The hexyl-substituted derivative (C28H34O6) has a molecular weight of 466.57 g/mol, which may limit blood-brain barrier penetration compared to the target compound (~382.4 g/mol) .
Synthetic Accessibility: The target compound can be synthesized via alkylation of the parent chromenone core with 3,4,5-trimethoxybenzyl halides, as described in analogous procedures (e.g., methylation with K2CO3 and methyl iodide in DMF) .
Biological Relevance: Derivatives with 3,4,5-trimethoxybenzyl groups (e.g., quinazolinones in ) show confirmed antitumor activity, supporting the hypothesis that the target compound may share similar mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
